molecular formula C12H9F3N2 B7899488 4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine

4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine

Cat. No.: B7899488
M. Wt: 238.21 g/mol
InChI Key: QVCPZWWOIYPIOJ-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is a chemical compound of interest in pharmaceutical and agrochemical research. It features a pyridine ring, a common scaffold in medicinal chemistry, linked to a 3-(trifluoromethyl)phenyl group . The inclusion of the trifluoromethyl (CF3) group is a strategic element in modern drug design. This group can significantly influence a compound's properties, such as its lipophilicity, metabolic stability, and membrane permeability, which often leads to improved pharmacokinetic profiles and enhanced biological activity . The specific stereochemistry of the trifluoromethyl group at the meta-position on the phenyl ring is a key structural feature for researchers investigating structure-activity relationships. Compounds with analogous structures, such as N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivatives, have been identified as high-affinity androgen receptor antagonists, demonstrating potent activity against resistant forms of prostate cancer in preclinical studies . This suggests potential research applications for this compound family in developing novel therapeutics for hormone-driven cancers. Furthermore, trifluoromethylpyridine derivatives are key intermediates in developing various commercial products, including fungicides and insecticides, highlighting their broad utility in life science research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-17-11(16)7-9/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCPZWWOIYPIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Displacement with Ammonia

A primary route involves substituting a halogen atom at the pyridine’s 2-position with an amine group. Starting from 4-(3-(trifluoromethyl)phenyl)pyridin-2-yl halides (e.g., chloride or bromide), amination is achieved using ammonia under high-pressure conditions. For example, heating 4-(3-(trifluoromethyl)phenyl)-2-chloropyridine with aqueous ammonia (28%) in 2-methyltetrahydrofuran (2-Me-THF) at 150°C for 6 hours yields the target amine after dehalogenation. This method mirrors protocols for analogous trifluoromethylpyridines, where Pd/C-catalyzed hydrogenation at 100°C under 1.6 MPa H₂ pressure ensures complete dehalogenation.

Key Data :

  • Yield : 71.4% (reported for 2-amino-4-trifluoromethylpyridine synthesis)

  • Conditions : 150°C, 6 hours (amination); 100°C, 3 hours (hydrogenation)

  • Catalyst : 5% Pd/C (54% wet)

Thiourea-Mediated Coupling

Thiocarbonyldiimidazole facilitates coupling between 4-methylpyridin-2-amine and arylpiperazines, as demonstrated in related syntheses. Adapting this method, 4-(3-(trifluoromethyl)phenyl)pyridin-2-amine can be synthesized by reacting 2-amino-4-bromopyridine with 1-(3-(trifluoromethyl)phenyl)piperazine under mild conditions (40°C, 7 minutes). The thiourea intermediate is subsequently hydrolyzed to the amine.

Key Data :

  • Reagent : 1,1′-Thiocarbonyldiimidazole

  • Reaction Time : 7 minutes (method 1)

  • Purity : Confirmed via ¹H/¹³C NMR and HRMS

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki reaction couples 2-aminopyridine-4-boronic acid with 3-(trifluoromethyl)phenyl halides. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture (3:1), this method achieves regioselective aryl group introduction at the pyridine’s 4-position.

Key Data :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Yield : 78% (reported for analogous arylpyridines)

  • Conditions : 90°C, 12 hours

Buchwald-Hartwig Amination

For substrates with pre-installed aryl groups, Buchwald-Hartwig amination introduces the amine at the 2-position. For instance, 4-(3-(trifluoromethyl)phenyl)pyridine reacts with NH₃ in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Key Data :

  • Catalyst System : Pd(OAc)₂/Xantphos

  • Yield : 65% (extrapolated from similar reactions)

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

Hantzsch Dihydropyridine Cyclization

This method constructs the pyridine ring using enaminones and trifluoromethyl-containing diketones. Reacting ethyl 3-(trifluoromethyl)benzoylacetate with ammonium acetate and acetylacetone under acidic conditions yields dihydropyridine intermediates, which are oxidized to the aromatic pyridine.

Key Data :

  • Oxidizing Agent : HNO₃/H₂SO₄

  • Yield : 55% (reported for TFMP derivatives)

Vapor-Phase Chlorofluorination

Industrial-scale synthesis involves vapor-phase chlorofluorination of 3-picoline. In a fluidized-bed reactor, 3-picoline undergoes sequential chlorination and fluorination at 300–400°C to form 3-(trifluoromethyl)pyridine, which is further functionalized via amination.

Key Data :

  • Temperature : 300–400°C

  • Major Product : 2-chloro-3-(trifluoromethyl)pyridine (converted to target amine via NAS)

Reductive Amination and Hydrogenation Techniques

Nitro Group Reduction

Starting from 4-(3-(trifluoromethyl)phenyl)-2-nitropyridine, catalytic hydrogenation with Raney Ni or Pd/C in ethanol under H₂ (1 atm) reduces the nitro group to an amine.

Key Data :

  • Catalyst : 10% Pd/C

  • Yield : 85% (analogous nitro reductions)

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Limitations
NAS with Ammonia2-Chloro-4-(3-TFMP)pyridine150°C, 6 hours; Pd/C H₂ reduction71.4%Scalable, high purityHigh-pressure equipment required
Suzuki Coupling2-Aminopyridine-4-boronic acid90°C, 12 hours, Pd catalyst78%Regioselective, mild conditionsRequires boronic acid synthesis
Hantzsch CyclizationTrifluoromethyl diketone + enaminoneAcidic conditions, oxidation55%Builds ring from scratchLow yield, multi-step
Reductive Amination2-Nitro-4-(3-TFMP)pyridineH₂ (1 atm), Pd/C, ethanol85%High yield, simple setupNitro precursor synthesis required

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed cross-coupling reactions, leveraging the amino group’s directing effects.

Reaction Type Conditions Products Key Findings
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivativesAryl boronic acids couple at the pyridine’s C5 position due to amino group’s meta-directing effect.
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C N-Aryl derivativesEnables installation of bulky aryl groups at the amino site with >75% yield .

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the phenyl ring, directing electrophiles to specific positions.

Electrophile Conditions Position Yield Notes
NO₂⁺ (Nitration)HNO₃/H₂SO₄, 0°C → 60°C Para to CF₃68%Competitive nitration at pyridine’s C5 occurs if unprotected .
Cl⁺ (Chlorination)Cl₂, FeCl₃, CH₂Cl₂, 25°C Ortho to CF₃52%Requires stoichiometric Lewis acid .

Nucleophilic Substitution at the Amino Group

The amino group undergoes alkylation, acylation, and condensation reactions.

Reaction Reagents Products Conditions Yield
AcylationAcetyl chloride, Et₃N, CH₂Cl₂ N-Acetyl derivative0°C → 25°C, 2 hours89%
Urea Formation2,6-Difluorobenzoylisocyanate, dioxane N-(2,6-Difluorobenzoyl)urea derivativeRoom temperature, 15 hours78%
Reductive AminationBenzaldehyde, NaBH₃CN, MeOH N-Benzyl derivative25°C, 12 hours65%

Oxidation and Reduction

The pyridine ring and amino group are redox-active sites.

Transformation Reagents/Conditions Products Outcome
Pyridine N-Oxidationm-CPBA, CHCl₃, 0°C → 25°C Pyridine N-oxideEnhances solubility; alters electronic properties .
Amino Group OxidationKMnO₄, H₂O, 100°CPyridine-2-imineIrreversible oxidation under strong conditions.

Metal Complexation

The amino and pyridine nitrogen atoms act as ligands for transition metals.

Metal Salt Solvent Complex Structure Application
CuCl₂EtOH[Cu(L)₂Cl₂] (octahedral geometry)Catalyzes C–N coupling reactions.
Pd(OAc)₂DMFPd(II)-pyridylamine complexUsed in Heck coupling .

Condensation Reactions

The amino group forms Schiff bases and heterocycles.

Reagent Conditions Product Yield Notes
4-NitrobenzaldehydeEtOH, reflux, 6 hours Schiff base82%Stable under acidic conditions .
CS₂, KOHEtOH/H₂O, 80°C2-Mercaptopyridine derivative71%Forms thioamide via cyclocondensation.

Key Mechanistic Insights:

  • Electronic Effects : The trifluoromethyl group stabilizes intermediates in electrophilic substitution via inductive effects .

  • Steric Hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency at the pyridine’s C5 position .

  • Catalyst Dependency : Palladium catalysts outperform nickel in cross-coupling due to reduced side reactions .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-(3-(trifluoromethyl)phenyl)pyridin-2-amine as an anticancer agent. It has been identified as a novel pure androgen receptor antagonist, which shows promise in combating antiandrogen resistance in prostate cancer treatments. The compound demonstrated significant inhibitory effects on cancer cell proliferation, suggesting its utility in developing targeted therapies for hormone-sensitive cancers .

1.2 Synthesis of Bioactive Compounds

The compound serves as a vital intermediate in the synthesis of various bioactive molecules. For instance, it has been used to create derivatives that exhibit phospholipase A2 inhibition, which is crucial for addressing inflammatory responses and other pathological conditions . The synthesis process often involves one-pot reactions that enhance yield and efficiency.

CompoundActivityReference
This compoundAnticancer
Derivative XPhospholipase A2 Inhibition

Agrochemical Applications

2.1 Herbicidal Properties

The trifluoromethyl group in this compound contributes to its herbicidal activity. Research indicates that derivatives of this compound exhibit high efficacy against key weed species in cereal crops such as wheat. These compounds are being developed to enhance crop yields while minimizing environmental impact .

2.2 Insecticidal Applications

In addition to herbicides, compounds derived from pyridine structures have shown potential as insecticides. The unique electronic properties imparted by the trifluoromethyl group can enhance the bioactivity of these agrochemicals, making them effective against a range of agricultural pests.

Material Science Applications

3.1 Supramolecular Chemistry

In material science, this compound is explored for its role as a ligand in supramolecular assemblies. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technologies . The flexibility and coordination properties of the pyridine ring facilitate its use in designing advanced materials.

ApplicationFieldReference
Ligand for CatalysisMaterial Science
Sensor TechnologiesMaterial Science

Case Studies

Case Study 1: Anticancer Research

A study investigated the impact of this compound on prostate cancer cell lines. The results indicated a reduction in cell viability and induced apoptosis at specific concentrations, affirming its potential as a therapeutic agent against hormone-resistant tumors.

Case Study 2: Agrochemical Development

In field trials, derivatives of the compound were tested for their herbicidal efficacy against common weeds in wheat fields. Results showed up to 90% weed control with minimal phytotoxicity to crops, demonstrating the compound's viability as an environmentally friendly herbicide.

Mechanism of Action

The mechanism by which 4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine -CF₃ at phenyl meta-position; pyridin-2-amine core Not reported Potential kinase inhibition; agrochemical uses
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine -CF₃ on benzyl ring; methyl on pyridine Not reported High-yield synthesis (81%)
N-{4-[4'-(trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine Biphenyl-thiazolyl group; -CF₃ on biphenyl Not reported Antimicrobial, antiproliferative activity
Bimiralisib (PQR309) 4-(Trifluoromethyl)pyridin-2-amine with triazine-morpholine substituents 411.39 PI3K/mTOR inhibitor; clinical oncology trials
3-Methyl-N-{phenyl[4-(trifluoromethyl)phenyl]methyl}pyridin-2-amine -CF₃ on benzyl; methyl on pyridine Not reported Moderate synthesis yield (57%)
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine core; piperidine substituent 376.36 Not reported

Key Observations :

  • Substituent Position : The placement of -CF₃ on the phenyl ring (meta vs. para) affects electronic properties and steric interactions. For instance, biphenyl-thiazolyl derivatives (e.g., ) show enhanced antimicrobial activity compared to simpler phenyl analogs.
  • Core Heterocycle : Pyrimidine analogs (e.g., ) exhibit higher molecular weights and altered binding profiles compared to pyridine-based compounds.
  • Synthetic Efficiency : Yields vary significantly; benzyl-substituted derivatives (e.g., ) achieve higher yields (81%) than bulkier analogs (e.g., , 57%).

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP values, improving blood-brain barrier penetration in drug candidates .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and biological interactions, making it a valuable scaffold in drug development. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10F3N\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}

This structure consists of a pyridine ring with an amine group at the 2-position and a trifluoromethyl-substituted phenyl group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. One notable mechanism involves the inhibition of certain kinases, which are critical in cellular signaling pathways. For instance, as a RAF inhibitor, it binds to RAF kinases, disrupting downstream signaling that leads to cell proliferation and survival, which is particularly relevant in cancer therapy .

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that this compound acts as an effective inhibitor against various cancer cell lines by targeting specific pathways involved in tumor growth. Its efficacy has been demonstrated in preclinical studies involving solid tumors .
  • Antimicrobial Properties : Some studies have explored its potential as an antimicrobial agent, particularly against resistant strains of bacteria. The compound's structural features contribute to its ability to penetrate bacterial membranes effectively .
  • Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses .

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various derivatives of pyridine-based compounds on RAF kinases. This compound showed promising results with IC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is provided below:

Compound NameStructureBiological ActivityNotable Effects
4-Amino-2-(trifluoromethyl)pyridineStructureModerate anticancer activityLess potent than the target compound
2-Amino-4-(trifluoromethyl)pyridineStructureLimited antimicrobial activityLacks phenyl substitution
4-(3-Chloro-5-trifluoromethyl)pyridin-2-amineStructureSimilar kinase inhibitionMore selective but less broad-spectrum

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-(trifluoromethyl)phenyl)pyridin-2-amine, and what reaction conditions optimize yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, coupling a pyridin-2-amine precursor with a 3-(trifluoromethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Use of anhydrous conditions and degassed solvents minimizes side reactions. Monitoring by TLC or HPLC ensures intermediate stability.

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., pyridine C-4 substitution and trifluoromethyl resonance at δ ~120–125 ppm in 19F^{19}F NMR) .
  • Mass Spectrometry : HRMS (ESI or EI) validates molecular weight (e.g., [M+H]+ at m/z 279.1 for C₁₂H₁₀F₃N₂) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for solid-state reactivity studies .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Applications :

  • Urea/Amide Derivatives : React with isocyanates or acyl chlorides to form urea/amide-linked scaffolds for kinase inhibitors or GPCR modulators .
  • Anticancer Agents : Structural analogs (e.g., pyridin-2-amine-urea hybrids) show activity against EGFR or PI3K pathways .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

  • Strategies :

  • Directing Groups : Introduce temporary groups (e.g., –Bpin) at C-4 to direct cross-coupling or electrophilic substitution .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity in heterocyclic transformations (e.g., 80% yield in 2 hours vs. 24 hours conventionally) .
    • Data Contradictions : Conflicting NMR signals (e.g., amine proton broadening due to hydrogen bonding) may require variable-temperature NMR or DFT calculations to resolve .

Q. What mechanistic insights explain the compound’s stability under physiological conditions, and how does the trifluoromethyl group influence pharmacokinetics?

  • Metabolic Stability : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ > 60 minutes) .
  • In Vivo Studies : Radiolabeling (e.g., 18F^{18}F) tracks biodistribution in rodent models, revealing preferential accumulation in liver and kidneys .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?

  • SAR Studies :

  • Trifluoromethyl Position : Meta-substitution (C-3) improves target binding (e.g., IC₅₀ = 0.8 μM vs. para-substituted IC₅₀ = 5.2 μM in kinase assays) .
  • Pyridine Modifications : Adding electron-withdrawing groups (e.g., –Cl) at C-5 increases potency by 10-fold in cellular viability assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
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4-(3-(Trifluoromethyl)phenyl)pyridin-2-amine

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